
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C12H21ClN4O and a molecular weight of 272.77 g/mol . This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the ethoxypyrimidine moiety adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Ethoxypyrimidine Moiety: This step involves the reaction of the piperidine derivative with an ethoxypyrimidine compound under suitable conditions, such as the presence of a base or a catalyst.
Formation of the Methanamine Group:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and ethoxypyrimidine moiety may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
- (1-(6-Chloropyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
- (1-(6-Fluoropyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride
Uniqueness
(1-(6-Ethoxypyrimidin-4-yl)piperidin-3-yl)methanamine hydrochloride is unique due to the presence of the ethoxypyrimidine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
1353984-26-5 |
|---|---|
Molecular Formula |
C12H21ClN4O |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)-N-methylpiperidin-3-amine;hydrochloride |
InChI |
InChI=1S/C12H20N4O.ClH/c1-3-17-12-7-11(14-9-15-12)16-6-4-5-10(8-16)13-2;/h7,9-10,13H,3-6,8H2,1-2H3;1H |
InChI Key |
WDRAMXXNOODWAP-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=NC(=C1)N2CCCC(C2)CN.Cl |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCCC(C2)NC.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2643014.png)
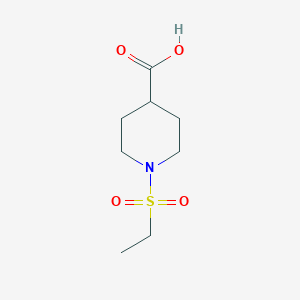
![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2643016.png)
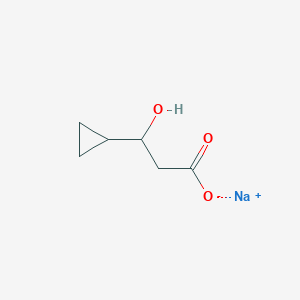
![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)
![4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2643019.png)
![5-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B2643024.png)
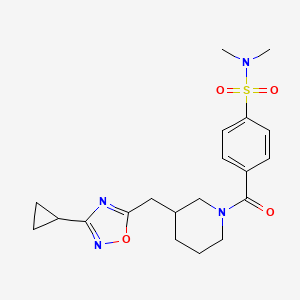
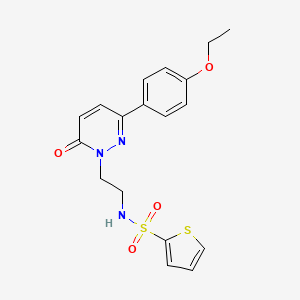
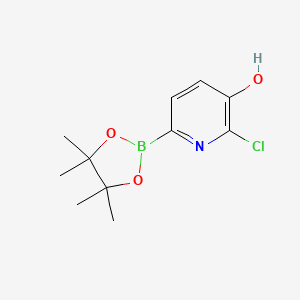
![2-(3,4-dimethoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)
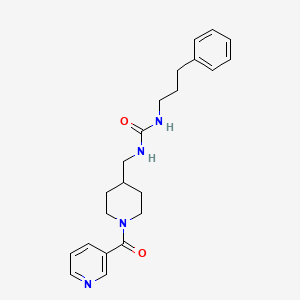
![2-{[1-(2-{[1,1'-biphenyl]-4-yl}acetyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2643032.png)
